Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate
Description
Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate (CAS No. 19499-19-5) is a substituted quinoline derivative with a molecular formula of C₁₂H₉Cl₂NO₂ . This compound is characterized by a quinoline backbone substituted with chlorine atoms at positions 4 and 7, a methyl group at position 2, and an ethyl ester at position 2. It is typically a white crystalline powder used in pharmaceuticals and medical ingredients, particularly in the synthesis of bioactive molecules targeting microbial or enzymatic pathways . Its structural features, including halogenation and esterification, enhance its stability and bioavailability, making it a versatile intermediate in medicinal chemistry.
Properties
CAS No. |
50593-27-6 |
|---|---|
Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)11-7(2)16-10-6-8(14)4-5-9(10)12(11)15/h4-6H,3H2,1-2H3 |
InChI Key |
DVKLXZSPPZIMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the quinoline core with appropriate substitution at positions 2, 4, and 7.
- Introduction of chlorine atoms at the 4 and 7 positions.
- Esterification at the 3-carboxylate position with ethyl alcohol.
The compound is often synthesized via a Friedländer quinoline synthesis or related condensation methods, followed by halogenation and esterification steps.
Industrial Preparation of 4,7-Dichloroquinoline Core
A key intermediate for preparing this compound is 4,7-dichloroquinoline, which can be industrially prepared through a three-step sequence starting from 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester:
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrolysis and decolorization of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester with 10% NaOH solution, followed by acidification to pH 3-4 to precipitate 4-hydroxy-7-chloroquinoline-3-carboxylic acid | Heating at 90-100 °C; NaOH molar ratio 1.5-2 equiv | >90 | Activated carbon used for decolorization |
| 2 | Thermal decarboxylation of 4-hydroxy-7-chloroquinoline-3-carboxylic acid in solvent (whiteruss or light diesel oil) | Heating at 230-250 °C for 30-60 minutes | ~100 | Yields 4-hydroxy-7-chloroquinoline |
| 3 | Chlorination of 4-hydroxy-7-chloroquinoline with phosphorus oxychloride in toluene | 90-115 °C; POCl3 molar ratio 1.5-3 equiv | High purity product after recrystallization | Recrystallization solvents: ethanol or methanol |
This process is advantageous for industrial production due to its simplicity, high yield, and low environmental impact.
Synthesis of this compound
Building on the 4,7-dichloroquinoline core, the methyl group at position 2 and the ethyl ester at position 3 are introduced through controlled synthetic routes:
- Friedländer Reaction : The condensation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate or related β-ketoesters in the presence of chlorinating agents can yield substituted quinoline-3-carboxylates bearing chloro substituents at positions 4 and 7.
- Halogenation : Selective chlorination at positions 4 and 7 is achieved using phosphorus oxychloride or other chlorinating agents.
- Esterification : The carboxyl group at position 3 is esterified with ethanol under acidic or basic catalysis to form the ethyl ester.
A typical synthetic route involves the following sequence:
Laboratory-Scale Preparation Example
An example laboratory synthesis reported involves:
- Reacting 4,7-dichloro-8-methylquinoline with ethyl chloroformate in the presence of triethylamine to form the ethyl ester at position 3.
- Purification by recrystallization or chromatography to obtain the final product with high purity.
Analysis of Preparation Methods
Advantages and Limitations
Reaction Conditions Impact
- Temperature control is critical, especially in decarboxylation (230-250 °C) and chlorination (90-115 °C).
- Molar ratios of reagents such as NaOH, POCl3, and TMSCl influence yield and purity.
- Use of activated carbon for decolorization improves product quality in industrial processes.
Data Tables Summarizing Key Preparation Parameters
Comprehensive Research Findings
- The industrial method reported in patent CN103626699A emphasizes a cost-effective, high-yield, and environmentally considerate process for synthesizing 4,7-dichloroquinoline intermediates, which are essential for this compound preparation.
- Friedländer reaction mediated by chlorotrimethylsilane provides a versatile synthetic route for quinoline-3-carboxylates with controlled substitution patterns, including methyl and chloro groups.
- Radical halogenation reactions allow selective functionalization but require careful control to minimize side reactions.
- Laboratory syntheses often employ ethyl chloroformate and triethylamine for esterification, facilitating the introduction of the ethyl ester group at position 3 with good yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of carboxylic acid derivatives.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Scientific Research Applications of Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate
This compound is a chemical compound featuring a quinoline ring system with chlorine atoms at the 4 and 7 positions, a methyl group at the 2 position, and an ethyl ester functional group, giving it unique chemical properties and reactivity. Research indicates that this compound has potential biological activities, particularly antimicrobial and anticancer properties, making it a candidate for drug discovery.
Studies have explored the interactions of this compound with biological targets. Its capacity to bind to DNA suggests it may be useful in cancer therapy by disrupting DNA replication or repair mechanisms. Further investigation into its interactions with specific enzymes could identify pathways for creating new therapeutic agents that target bacterial infections or cancer cells.
Applications
This compound has applications across several fields:
- Drug Discovery: As a lead compound for developing new antimicrobial and anticancer agents.
- Medicinal Chemistry: It is a valuable intermediate in synthesizing pharmaceutical agents for infectious diseases and cancer.
- Chemical Synthesis: Utilized as an intermediate in synthesizing complex organic molecules and heterocyclic compounds.
- Biological Studies: Used as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Carboxylates
The pharmacological and physicochemical properties of quinoline derivatives are highly sensitive to substituent patterns. Below is a detailed comparison of Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate with analogous compounds:
Substituent Position and Electronic Effects
- Ethyl 5,7-Dichloro-4-Hydroxy-3-Quinolinecarboxylate (CAS No. Reference3713): This compound differs in substituent positions (Cl at 5 and 7, hydroxyl at 4) and lacks the 2-methyl group. The hydroxyl group introduces hydrogen-bonding capacity, which may increase solubility in polar solvents but reduce lipophilicity compared to the methylated analog. Its molecular formula (C₁₂H₉Cl₂NO₃) includes an additional oxygen atom due to the hydroxyl group .
- The molecular formula (C₁₄H₁₄ClNO₂) reflects higher hydrophobicity due to two methyl groups .
Physicochemical and Spectral Properties
Research Findings and Challenges
- Structure-Activity Relationships (SAR): Chlorine at positions 4 and 7 in the target compound correlates with higher binding affinity to bacterial DNA gyrase compared to mono-chlorinated analogs (e.g., CAS No. 37041-32-0) .
- Analytical Differentiation: Mass spectrometry (MS) and NMR are critical for distinguishing between positional isomers. For example, this compound shows distinct Cl isotope patterns (m/z 35/37) and methyl proton signals (δ ~2.5 ppm) absent in hydroxylated analogs .
- Synthetic Challenges: Introducing multiple halogens and methyl groups requires precise regioselective reactions, as seen in the synthesis of Ethyl 4-chloro-6-methylquinoline-3-carboxylate (CAS No. 56824-87-4), which often yields byproducts without rigorous temperature control .
Biological Activity
Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities. The synthesis of this compound typically involves various chemical reactions, including oxidation and substitution processes that yield different derivatives with varying biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showcasing potential as a lead compound in the development of new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis through binding interactions with DNA and enzymes essential for bacterial growth.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability at specific concentrations. For instance, IC50 values were reported to be lower than those of standard chemotherapeutic agents like cisplatin .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cellular processes, leading to disrupted DNA replication and cell cycle arrest. Such interactions are crucial for its antimicrobial and anticancer effects .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced the proliferation of A549 and HT29 cells with IC50 values ranging from 0.77 to 2.36 μM, indicating its potential as an effective anticancer agent .
- Antimicrobial Activity : The compound was tested against various pathogenic bacteria, showing effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting its utility in overcoming drug resistance.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |
|---|---|---|---|
| This compound | High | High | 0.77 - 2.36 |
| 4,7-Dichloro-8-Methylquinoline | Moderate | Moderate | >10 |
| 5,7-Dichloro-2-Methylquinoline | Low | Low | >20 |
This table illustrates that this compound possesses superior biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
